molecular formula C10H16N2O B6227502 ethyl[1-(5-methoxypyridin-2-yl)ethyl]amine CAS No. 1555114-47-0

ethyl[1-(5-methoxypyridin-2-yl)ethyl]amine

Cat. No.: B6227502
CAS No.: 1555114-47-0
M. Wt: 180.2
InChI Key:
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Description

Ethyl[1-(5-methoxypyridin-2-yl)ethyl]amine is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl[1-(5-methoxypyridin-2-yl)ethyl]amine typically involves the reaction of 5-methoxypyridine-2-carbaldehyde with ethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common solvents used in this synthesis include ethanol and methanol, while catalysts such as palladium or platinum may be employed to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often utilizes automated systems to ensure consistent quality and high yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl[1-(5-methoxypyridin-2-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions to prevent unwanted side reactions.

    Substitution: Halogenating agents like chlorine or bromine, along with nucleophiles such as amines or thiols, are used under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new functionalized pyridine derivatives.

Scientific Research Applications

Ethyl[1-(5-methoxypyridin-2-yl)ethyl]amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl[1-(5-methoxypyridin-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl[1-(5-methoxypyridin-2-yl)ethyl]amine can be compared with other pyridine derivatives, such as:

    N-(pyridin-2-yl)amides: These compounds share a similar pyridine core but differ in their functional groups and overall structure.

    Imidazo[1,2-a]pyridines: These compounds have a fused ring system that includes a pyridine ring, offering different chemical and biological properties.

    Pyrimidine derivatives: These compounds contain a pyrimidine ring instead of a pyridine ring, leading to distinct chemical reactivity and biological activities.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

CAS No.

1555114-47-0

Molecular Formula

C10H16N2O

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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